4-Iodo-5-methylthiazole
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Overview
Description
4-Iodo-5-methylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with an iodine atom at the 4-position and a methyl group at the 5-position. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methylthiazole can be achieved through various methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide (KOH), yielding 4-methylthio-5-acylthiazoles . Another method includes the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions to produce ethyl 2-substituted-4-methylthiazole-5-carboxylates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally benign reagents is often emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds using boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and thiazolidines .
Scientific Research Applications
4-Iodo-5-methylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Thiazole dyes are used in textile dyeing due to their excellent color properties and fastness.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron-donating properties allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
4-Iodo-3-methylisoxazole: Another heterocyclic compound with similar iodine substitution but different ring structure.
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring but have different substituents at the 2 and 4 positions.
Uniqueness: 4-Iodo-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine atom at the 4-position and methyl group at the 5-position make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
1401963-24-3 |
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Molecular Formula |
C4H4INS |
Molecular Weight |
225.05 g/mol |
IUPAC Name |
4-iodo-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C4H4INS/c1-3-4(5)6-2-7-3/h2H,1H3 |
InChI Key |
RBEKTAFXLSUXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)I |
Origin of Product |
United States |
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